(4-Bromophenyl)trimethoxysilane

Overview

Description

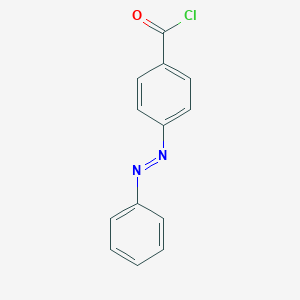

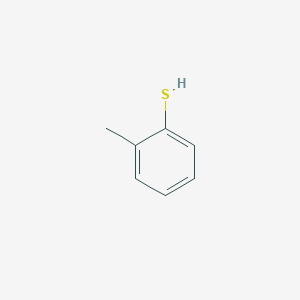

“(4-Bromophenyl)trimethoxysilane” is a chemical compound with the molecular formula C9H13BrO3Si . It is a member of the organosilicon compounds, which are commonly used as basic raw materials for the preparation of silicone materials .

Synthesis Analysis

The synthesis of trimethoxysilane, a related compound, can be produced in a complicated process. This includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, followed by preparing trimethoxysilane by a fixed bed reactor . There are multiple synthesis methods of trimethoxysilane, which includes the direct synthesis of trialkoxysilane .Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)trimethoxysilane” consists of a total of 38 bonds. There are 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis

Trimethoxysilane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Scientific Research Applications

Multi-Photon Lithography

(4-Bromophenyl)trimethoxysilane can be used in the synthesis of triphenylamine-based aldehydes, which have been tested as photo-initiators for multi-photon lithography . This technology is a laser-based additive manufacturing technique for the printing of 3D microstructures with sub-micron resolution .

Material Science

The results of the current work have immediate application in material science and can become a starting point for any research that involves nonlinear additive manufacturing with benzaldehyde moieties .

Synthesis of Triphenylamine Derivatives

(4-Bromophenyl)trimethoxysilane can be used in the synthesis of triphenylamine derivatives bearing formyl groups . These derivatives can be used as a new substance class of multi-photon lithography photo-initiators .

Hydrolysis Studies

The hydrolysis kinetics of methoxysilane coupling agents, such as phenyltrimethoxysilane, can be studied using Fourier transform near infrared (FTNIR) spectroscopy . This can provide valuable insights into the hydrolysis rules of these agents .

Synthesis of Pyrimidine Derivatives

(4-Bromophenyl)trimethoxysilane can potentially be used in the synthesis of pyrimidine derivatives, as suggested by the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one .

Mechanism of Action

Target of Action

(4-Bromophenyl)trimethoxysilane is a derivative of trimethoxysilane . Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, the primary targets of (4-Bromophenyl)trimethoxysilane are likely to be similar to those of trimethoxysilane, which include various biochemical reactions such as copolymerization, polycondensation, and disproportionation reactions .

Mode of Action

Based on the properties of trimethoxysilane, it can be inferred that (4-bromophenyl)trimethoxysilane interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . These bonds can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Biochemical Pathways

Given that trimethoxysilane is used in the production of silane coupling agents , it is reasonable to assume that (4-Bromophenyl)trimethoxysilane may also be involved in similar biochemical pathways. These pathways could potentially involve the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Pharmacokinetics

The compound has a molecular weight of 27719 g/mol , which may influence its absorption and distribution

Result of Action

Given its structural similarity to trimethoxysilane, it can be inferred that (4-bromophenyl)trimethoxysilane may have similar effects, such as participating in various biochemical reactions and contributing to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

properties

IUPAC Name |

(4-bromophenyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXDAEMGSYZHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)Br)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)trimethoxysilane | |

CAS RN |

17043-05-9 | |

| Record name | 1-Bromo-4-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17043-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)

![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)

![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)